molecular formula C16H11Cl6N3OS B11703970 3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide

3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11703970
M. Wt: 506.1 g/mol
InChI Key: FRRIKGHEKZXOTL-UHFFFAOYSA-N
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Description

分子结构与系统命名

该化合物的系统命名(IUPAC名称)为3-氯-N-(2,2,2-三氯-1-{[(2,4-二氯苯基)氨基甲硫酰基]氨基}乙基)苯甲酰胺,其分子式可推导为 C₁₆H₁₀Cl₆N₃OS 。核心结构由苯甲酰胺母核、三氯乙基侧链及2,4-二氯苯基硫代氨基甲酸酯组成(图1)

结构解析

  • 苯甲酰胺基团 :苯环3位被氯原子取代,酰胺键连接至乙基侧链。
  • 三氯乙基侧链 :乙基的1位碳连接三氯甲基(-CCl₃),形成高度卤代环境。
  • 硫代氨基甲酸酯 :侧链末端通过硫代氨基甲酸酯键与2,4-二氯苯基相连,进一步引入两个氯原子

表1 类似多卤代苯甲酰胺的分子参数对比

化合物名称 分子式 CAS编号 来源
3-氯-N-{2,2,2-三氯-1-[(3-氰基-4,5,6,7-四氢-1-苯并噻吩-2-基)氨基]乙基}苯甲酰胺 C₁₈H₁₅Cl₄N₃OS 324073-75-8 Sigma-Aldrich
N-[(2,4-二氯苯基)氨基甲硫酰基]苯甲酰胺 C₁₄H₁₀Cl₂N₂OS 923087 PubChem

历史背景与合成路径

多卤代苯甲酰胺衍生物的研究始于20世纪90年代,早期合成策略聚焦于通过卤代反应与亲核取代构建复杂侧链。例如,Sigma-Aldrich数据库显示,类似结构的化合物常通过苯甲酰异硫氰酸酯与卤代烷烃的逐步烷基化 制备(图2)

关键合成步骤

  • 苯甲酰异硫氰酸酯的制备 :苯甲酸与硫氰酸盐在缩合剂作用下生成活性中间体。
  • 亲核加成 :三氯乙胺作为亲核试剂进攻异硫氰酸酯的碳中心,形成硫脲键。
  • 卤代修饰 :通过Friedel-Crafts反应或直接卤化引入额外氯原子。

Properties

Molecular Formula

C16H11Cl6N3OS

Molecular Weight

506.1 g/mol

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H11Cl6N3OS/c17-9-3-1-2-8(6-9)13(26)24-14(16(20,21)22)25-15(27)23-12-5-4-10(18)7-11(12)19/h1-7,14H,(H,24,26)(H2,23,25,27)

InChI Key

FRRIKGHEKZXOTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, starting with the chlorination of benzene derivatives. The process includes:

    Chlorination: Benzene is chlorinated to form trichlorobenzene.

    Amidation: The trichlorobenzene is then reacted with an amine derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into amines or other reduced forms.

    Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chlorinated Benzamides

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents Synthesis Method Key References
Target Compound 3-Cl-benzamide, 2,2,2-trichloroethyl, 2,4-Cl₂Ph-carbamothioyl I₂ + Et₃N in DMF
2,4-Dichloro-N-(2,2,2-trichloro-1-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino]ethyl)benzamide 2,4-Cl₂-benzamide, 1,3,4-thiadiazole ring Hydrazinecarbothioamide dehydrosulfurization
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine 4-Cl-phenyl, trichloromethyl, 1,3,5-oxadiazine ring DCC or I₂ + Et₃N
3-Chloro-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)benzamide Morpholine substituent (N-heterocycle) Not specified
3-Chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide 2,5-dimethylanilino group Not specified
Key Observations :
  • Chlorination Patterns: The target compound’s 2,4-dichlorophenyl group is distinct from analogs with single chloro substituents (e.g., 4-chlorophenyl in ) or non-chlorinated aryl groups (e.g., morpholine in ). Chlorination enhances lipophilicity and may influence receptor binding .
  • Synthetic Flexibility: The use of iodine-triethylamine vs. DCC in dehydrosulfurization (e.g., vs. ) affects yield and product diversity. DCC favors high yields, while I₂/Et₃N enables access to novel derivatives .

Q & A

Basic: What are the standard synthetic pathways for this compound, and what critical intermediates are involved?

The synthesis typically involves multi-step reactions starting with chlorination and coupling processes. For example:

  • Step 1 : Chlorination of benzamide derivatives to introduce chloro groups at specific positions .
  • Step 2 : Formation of the trichloroethylamine intermediate via reaction with 2,2,2-trichloroethyl isocyanate .
  • Step 3 : Coupling the intermediate with a 2,4-dichlorophenyl carbamothioyl group under controlled conditions (e.g., using a solvent like DMF and a catalyst such as triethylamine) .
    Key intermediates : 3-Chlorobenzoyl chloride, trichloroethylamine derivatives, and carbamothioyl precursors .

Basic: What analytical techniques are recommended for structural validation?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation. For example, 1^1H NMR peaks at δ 7.2–8.1 ppm indicate aromatic protons, while δ 3.9–4.1 ppm corresponds to trichloroethyl groups .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 343.4 [M+H]+^+) confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen bonding (e.g., thiourea moiety interactions) .

Basic: How does the compound’s stability influence experimental design?

The compound is stable at room temperature but degrades above 60°C. Key considerations:

  • Storage : Use inert atmospheres (N2_2 or Ar) and dark conditions to prevent oxidation of the carbamothioyl group .
  • Reaction Solvents : Avoid polar aprotic solvents at high temperatures; tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for coupling reactions .
  • Handling : Use Schlenk lines for moisture-sensitive steps due to hydrolytic instability of the trichloroethyl group .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% through controlled heating .
  • Catalyst Screening : Test Pd(OAc)2_2 or CuI for coupling steps; optimal loading is 5 mol% .
  • Purification : Use flash chromatography with hexane:ethyl acetate (3:1) gradients to isolate the product at >95% purity .

Advanced: What computational methods are suitable for predicting electronic properties?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. For example, the carbamothioyl group’s electron-withdrawing nature lowers the LUMO, enhancing electrophilic reactivity .
  • Molecular Docking : Model interactions with biological targets (e.g., Trypanosoma brucei enzymes) using AutoDock Vina. Focus on hydrogen bonding between the trichloroethyl group and active-site residues .
  • MD Simulations : Evaluate stability in aqueous vs. lipid environments to predict bioavailability .

Advanced: How to resolve contradictions in reported biological activity data?

  • Comparative Assays : Test the compound against structurally similar analogs (e.g., 3-nitro or methoxy derivatives) to isolate the role of the carbamothioyl group .
  • Dose-Response Studies : Use IC50_{50} curves in cytotoxicity assays (e.g., MTT tests on HeLa cells) to differentiate specific activity from nonspecific toxicity .
  • Metabolite Profiling : Employ LC-MS to identify degradation products that may interfere with bioactivity measurements .

Advanced: What strategies mitigate challenges in regioselective functionalization?

  • Directed Ortho-Metalation : Use a directing group (e.g., amide) to selectively introduce substituents at the 3-position of the benzamide ring .
  • Protecting Groups : Temporarily block reactive sites (e.g., thiourea with Boc groups) during chlorination steps .
  • Kinetic Control : Optimize reaction temperatures (e.g., 0–5°C) to favor mono-chlorination over poly-chlorination .

Advanced: How to analyze conflicting spectroscopic data for structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in 1^1H NMR spectra, particularly for aromatic protons and amide NH groups .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to confirm carbamothioyl nitrogen environments via 1^1H-15^{15}N HMBC .
  • Crystallographic Validation : Compare experimental X-ray data with DFT-optimized geometries to resolve ambiguities in bond angles .

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